N-ethyl-3-(4-fluorophenyl)propanamide
Description
N-Ethyl-3-(4-fluorophenyl)propanamide is a fluorinated propanamide derivative characterized by a 4-fluorophenyl group attached to the propanamide backbone via a three-carbon chain and an ethyl substituent on the amide nitrogen. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing binding affinity and metabolic stability due to fluorine’s electronegativity and lipophilicity .
Properties
IUPAC Name |
N-ethyl-3-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-2-13-11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZBGMAKQQQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the aromatic ring or adjacent groups significantly influence biological activity:
Key Observations :
- Electron-Withdrawing Groups (e.g., sulfonyl in Bicalutamide) enhance receptor binding specificity, as seen in anti-androgenic activity .
- Heterocyclic Additions (e.g., thiazole in ) improve target selectivity, such as KPNB1 inhibition for anticancer effects .
- Bulkier Substituents (e.g., biphenyl in ) may influence blood-brain barrier penetration or receptor steric interactions .
Modifications to the Amide Side Chain
The nature of the amide substituent impacts solubility and pharmacokinetics:
Key Observations :
Functional Activity and Target Engagement
The 4-fluorophenylpropanamide scaffold demonstrates versatility across therapeutic areas:
- Anticancer Activity : Compound 31 () inhibits KPNB1, a nuclear transport protein critical in cancer cell proliferation .
- Anti-Androgenic Activity : Bicalutamide () binds androgen receptors, used in prostate cancer therapy .
- GLUT4 Modulation : Compounds in mimic ritonavir’s effect on glucose uptake, suggesting metabolic applications .
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